molecular formula C9H3BrCl3N B577771 4-Bromo-3,6,7-trichloroquinoline CAS No. 1210884-82-4

4-Bromo-3,6,7-trichloroquinoline

Cat. No.: B577771
CAS No.: 1210884-82-4
M. Wt: 311.384
InChI Key: SQYONJARFWVRDP-UHFFFAOYSA-N
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Description

4-Bromo-3,6,7-trichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and chlorine atoms at positions 3, 6, and 7 of the quinoline ring. Extrapolating from this, the addition of two more chlorine atoms (positions 6 and 7) would yield a molecular weight of approximately 286.3 g/mol.

Quinoline derivatives are widely utilized in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization. Halogenation at multiple positions, as seen in this compound, enhances electronic effects (e.g., electron-withdrawing properties) and influences reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No.

1210884-82-4

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

4-bromo-3,6,7-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-9-4-1-5(11)6(12)2-8(4)14-3-7(9)13/h1-3H

InChI Key

SQYONJARFWVRDP-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Br)Cl

Synonyms

4-Bromo-3,6,7-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects: The position of bromine and chlorine atoms significantly impacts reactivity. For example, this compound’s electron-withdrawing groups at C3, C4, C6, and C7 create a highly polarized ring, favoring nucleophilic aromatic substitution at the para position relative to bromine .
  • Functional Group Influence: The nitro group in 6-bromo-4-chloro-3-nitroquinoline enhances electrophilicity, making it reactive toward reductions or aminations, whereas methyl groups (e.g., in 4-bromo-3,5,7-trichloro-2-methylquinoline) improve solubility in organic solvents .

Physicochemical Properties

  • Solubility: this compound is likely sparingly soluble in polar solvents (water) but soluble in chlorinated solvents (e.g., chloroform) or dimethyl sulfoxide (DMSO), similar to 6-bromo-4-chloro-3-nitroquinoline . Methylated derivatives (e.g., 4-bromo-3,5,7-trichloro-2-methylquinoline) exhibit increased lipophilicity, enhancing membrane permeability in biological systems .
  • Stability: Halogenated quinolines are generally stable under ambient conditions but may decompose upon exposure to strong acids/bases. For instance, 4-bromo-3-chloroquinoline reacts with hydrazines to form pyrazoloquinolinones under basic conditions .

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